molecular formula C15H16N4O5 B066611 1,4-Benzodioxin-2-carboxamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- CAS No. 166115-66-8

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Cat. No. B066611
M. Wt: 332.31 g/mol
InChI Key: LZUMGKOBTSCLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair. This inhibition leads to the death of cancer cells and the prevention of viral and bacterial replication.

Biochemical And Physiological Effects

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, prevent viral and bacterial replication, and reduce inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments include its potential anticancer, antiviral, and antibacterial properties. However, its limitations include its unknown mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for research on 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One direction is to further study its potential applications in cancer treatment and as an antiviral and antibacterial agent. Another direction is to investigate its mechanism of action and how it interacts with enzymes involved in DNA replication and repair. Additionally, research could be done to explore its potential use in combination with other drugs for increased efficacy.

Synthesis Methods

The synthesis of 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves the reaction of 2,3-dihydroxybenzoic acid with ethyl chloroformate to form ethyl 2,3-dioxobenzoate. This compound is then reacted with ammonia and 5,6,7,8-tetrahydro-1,3-dimethyl-2,4-dioxypyrimidine to yield the final product.

Scientific Research Applications

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an antiviral and antibacterial agent.

properties

CAS RN

166115-66-8

Product Name

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H16N4O5/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-23-8-5-3-4-6-9(8)24-10/h3-6,10H,7,16H2,1-2H3,(H,17,20)

InChI Key

LZUMGKOBTSCLDJ-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2COC3=CC=CC=C3O2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2COC3=CC=CC=C3O2)N

synonyms

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-dihydro-

Origin of Product

United States

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